

# spectroscopic data of Imidazo[1,2-b]pyridazin-6-ol (NMR, IR, MS)

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## Compound of Interest

Compound Name: *Imidazo[1,2-b]pyridazin-6-ol*

Cat. No.: *B1316355*

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Despite extensive research, a comprehensive public repository of the complete raw spectroscopic data (NMR, IR, MS) for **Imidazo[1,2-b]pyridazin-6-ol** is not readily available. The synthesis of related 2-phenyl-6-hydroxy-imidazo[1,2-b]pyridazine has been described, suggesting the existence of its spectral data within specific research articles, though not publicly indexed for direct access.<sup>[1]</sup> This guide, therefore, provides a detailed overview of the expected spectroscopic characteristics based on data from closely related analogs and general principles of spectroscopic interpretation. It also includes detailed experimental protocols for acquiring such data.

## Predicted Spectroscopic Data of Imidazo[1,2-b]pyridazin-6-ol

The introduction of a hydroxyl group at the C-6 position of the imidazo[1,2-b]pyridazine core significantly influences its electronic environment and, consequently, its spectroscopic properties. The data presented below is a prediction based on the analysis of published data for parent imidazo[1,2-b]pyridazine and its derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for **Imidazo[1,2-b]pyridazin-6-ol** are summarized below.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Imidazo[1,2-b]pyridazin-6-ol**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~ 7.8 - 8.0	s	-
H-3	~ 7.4 - 7.6	s	-
H-7	~ 7.0 - 7.2	d	~ 9.0
H-8	~ 7.6 - 7.8	d	~ 9.0
OH	~ 9.0 - 11.0	br s	-

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Imidazo[1,2-b]pyridazin-6-ol**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~ 125 - 130
C-3	~ 110 - 115
C-5	~ 140 - 145
C-6	~ 150 - 155
C-7	~ 115 - 120
C-8	~ 120 - 125
C-8a	~ 135 - 140

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key predicted vibrational frequencies for **Imidazo[1,2-b]pyridazin-6-ol** are listed below.

Table 3: Predicted IR Spectroscopic Data for **Imidazo[1,2-b]pyridazin-6-ol**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (hydroxyl)	3200 - 3600	Broad, Strong
N-H stretch (imidazole tautomer)	3100 - 3150	Medium
C-H stretch (aromatic)	3000 - 3100	Medium
C=N stretch (imidazole/pyridazine)	1620 - 1650	Strong
C=C stretch (aromatic)	1450 - 1600	Medium to Strong
C-O stretch (hydroxyl)	1200 - 1250	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected mass spectral data for **Imidazo[1,2-b]pyridazin-6-ol** are as follows.

Table 4: Predicted Mass Spectrometry Data for **Imidazo[1,2-b]pyridazin-6-ol**

Ion	Predicted m/z	Relative Intensity
[M] <sup>+</sup>	135.04	High
[M-H] <sup>+</sup>	134.03	Moderate
[M-CO] <sup>+</sup>	107.04	Moderate
[M-HCN] <sup>+</sup>	108.03	Low

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **Imidazo[1,2-b]pyridazin-6-ol**.

## Synthesis of Imidazo[1,2-b]pyridazin-6-ol

The synthesis of **Imidazo[1,2-b]pyridazin-6-ol** can be achieved by the hydrolysis of 6-chloro-imidazo[1,2-b]pyridazine.

Procedure:

- A mixture of 6-chloro-imidazo[1,2-b]pyridazine (1 mmol) and an aqueous or alcoholic solution of a strong base like potassium hydroxide (2-3 equivalents) is prepared.
- The reaction mixture is heated to reflux for several hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and neutralized with an acid (e.g., HCl).
- The resulting precipitate is filtered, washed with water, and dried to yield **Imidazo[1,2-b]pyridazin-6-ol**.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

## NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

- Approximately 5-10 mg of the synthesized and purified **Imidazo[1,2-b]pyridazin-6-ol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

- <sup>1</sup>H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise

ratio, and a relaxation delay of 1-2 seconds.

- $^{13}\text{C}$  NMR: A proton-decoupled carbon-13 NMR spectrum is acquired. Key parameters include a spectral width of 0-180 ppm, a larger number of scans due to the lower natural abundance of  $^{13}\text{C}$ , and a relaxation delay of 2-5 seconds.

## IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Sample Preparation:

- Solid State (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

## Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) is used.

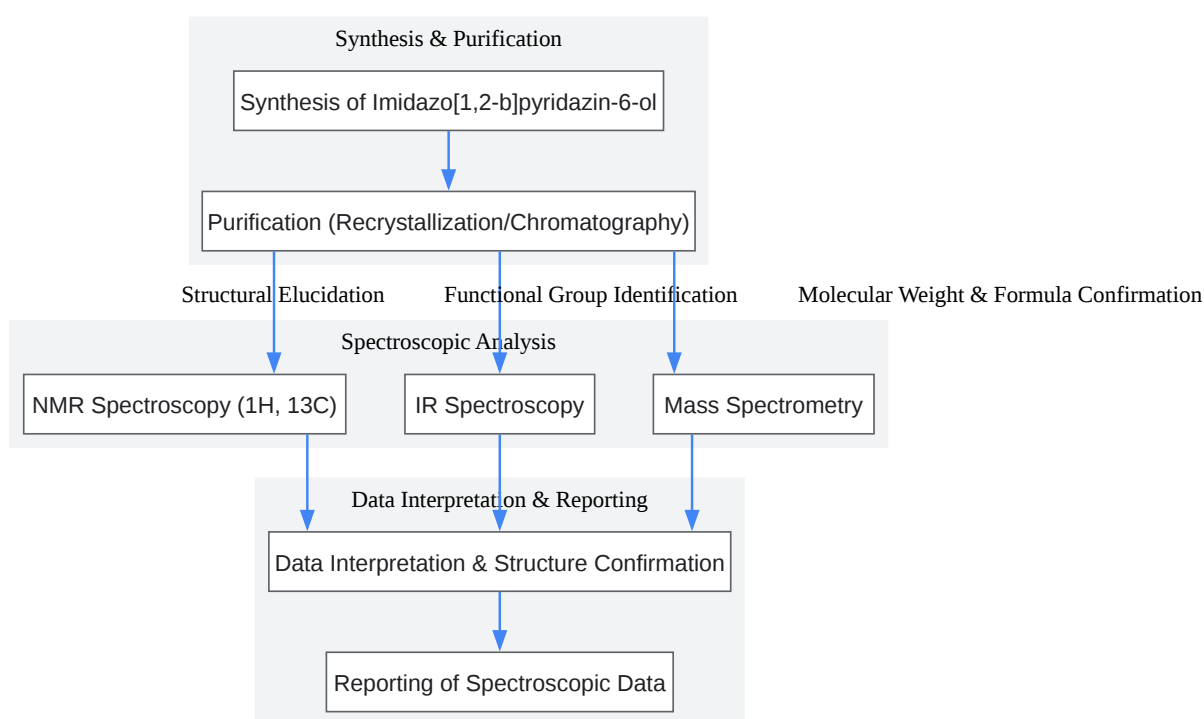
Sample Preparation:

- A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The solution is infused directly into the ion source or injected via a liquid chromatography (LC) system.

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a mass range that includes the expected molecular weight of the compound ( $m/z$  135). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like **Imidazo[1,2-b]pyridazin-6-ol**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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## References

- 1. Pyridazin-derivate. VI. Synthese der Derivate des Imidazo [1, 2-b] pyridazins | Semantic Scholar [semanticscholar.org]
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